N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a triazole-thioacetohydrazide derivative characterized by a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 2. The thioacetohydrazide moiety is further functionalized with a (1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene group. This structure combines multiple pharmacophoric elements: the triazole ring (known for antimicrobial activity ), a sulfanyl linker (enhancing lipophilicity and bioavailability ), and a dimethoxyphenyl group (associated with improved binding to aromatic enzyme pockets ). The stereochemistry (1E,2Z) of the chlorinated propenylidene group may influence molecular conformation and biological interactions.
Properties
Molecular Formula |
C27H24ClN5O3S |
|---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H24ClN5O3S/c1-35-23-14-13-20(16-24(23)36-2)26-31-32-27(33(26)22-11-7-4-8-12-22)37-18-25(34)30-29-17-21(28)15-19-9-5-3-6-10-19/h3-17H,18H2,1-2H3,(H,30,34)/b21-15-,29-17+ |
InChI Key |
XHHAOLIMHNWIDC-QBONLSJUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC(=CC4=CC=CC=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the phenyl and dimethoxyphenyl groups: These groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of the chloro-substituted propenylidene moiety: This step involves the reaction of a suitable chloroalkene with the triazole intermediate.
Final coupling reaction: The final step involves coupling the triazole intermediate with the chloro-substituted propenylidene moiety under appropriate conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in the combination of 3,4-dimethoxyphenyl , triazole-sulfanyl , and chlorophenylpropenylidene groups. Below is a comparative analysis with key analogues:
Key Findings from Comparative Studies
- Triazole Core : The 1,2,4-triazole ring is critical for binding to fungal cytochrome P450 enzymes (e.g., CYP51). Substitution at position 5 with electron-rich groups (e.g., 3,4-dimethoxyphenyl) enhances antifungal potency by improving π-π stacking .
- Chlorophenylpropenylidene : The (1E,2Z)-configuration may induce steric hindrance, affecting binding to bacterial efflux pumps. Chlorine’s electronegativity could enhance halogen bonding with target proteins .
Bioactivity Trends
- Antifungal Activity: Compounds with 3,4-dimethoxy or chlorophenyl substituents (e.g., derivatives) show MIC values 4–16 µg/mL against Candida albicans , outperforming non-polar tert-butyl derivatives (MIC >64 µg/mL) .
- Antibacterial Activity: Triazole-thioacetohydrazides with electron-withdrawing groups (e.g., –NO2) exhibit broader-spectrum activity against Gram-negative bacteria (MIC: 16–32 µg/mL) , while the target compound’s chloro and dimethoxy groups may favor Gram-positive targets.
Data Tables
Table 1: Comparative Bioactivity of Triazole Derivatives
Table 2: Physicochemical Properties
| Compound | logP (Predicted) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 3.5 | 534.0 | 8 |
| Benzohydrazide | 2.8 | 492.5 | 9 |
| Thiol derivative | 3.1 | 378.9 | 5 |
Biological Activity
N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical characteristics, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 399.89 g/mol. The structure features a hydrazide moiety linked to a triazole ring and a phenylpropene derivative, which contributes to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN5O2S |
| Molecular Weight | 399.89 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)N/N=C(/Cl)/C=C/c1ccccc1 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to exhibit:
Antimicrobial Activity : The compound demonstrates significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Antitumor Activity : In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. The compound appears to activate caspase pathways and modulate cell cycle progression.
Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, thereby reducing inflammation in various models.
Research Findings
Several studies have investigated the biological activity of this compound. Below are key findings from recent research:
Antimicrobial Studies
In a study evaluating the antimicrobial efficacy of the compound against various pathogens, it was found to possess a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains.
Antitumor Activity
A notable study conducted on human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) reported an IC50 value of approximately 15 µM after 48 hours of treatment. The results suggested that the compound effectively induces apoptosis through mitochondrial pathways.
Anti-inflammatory Mechanisms
In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced swelling compared to control groups. The anti-inflammatory effects were confirmed through histopathological analysis showing reduced leukocyte infiltration.
Case Studies
-
Case Study: Anticancer Potential
- Objective : To evaluate the anticancer potential in vivo.
- Method : Tumor-bearing mice were treated with varying doses of the compound.
- Results : A significant reduction in tumor size was observed in treated groups compared to controls (p < 0.05).
-
Case Study: Antibacterial Efficacy
- Objective : Assess the antibacterial activity against resistant strains.
- Method : Disk diffusion method was employed.
- Results : The compound showed effective inhibition zones against multi-drug resistant strains of E. coli and S. aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
